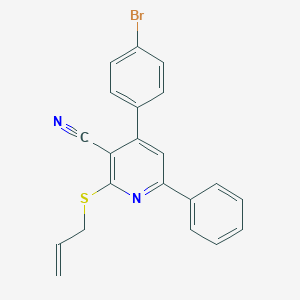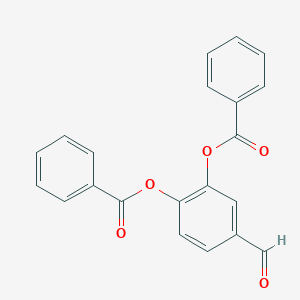![molecular formula C23H27N7O7 B390867 1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B390867.png)
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE typically involves a multi-step process:
-
Formation of the Hydrazone: : The initial step involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solution with a catalytic amount of hydrochloric acid .
-
Coupling Reaction: : The hydrazone intermediate is then coupled with a nitro-substituted benzaldehyde under basic conditions to form the desired product. Common bases used in this step include sodium hydroxide or potassium carbonate.
-
Final Assembly: : The final step involves the introduction of the piperidinecarboxamide moiety. This is typically achieved through a nucleophilic substitution reaction, where the diethylamine group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The hydrazone linkage can be oxidized to form azo compounds using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of corresponding amines.
Oxidation: Formation of azo compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a reagent for the detection and quantification of various analytes due to its chromogenic properties.
Mécanisme D'action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple nitro groups and the hydrazone linkage can facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler analog used primarily in analytical chemistry for the detection of carbonyl compounds.
4-Nitrobenzaldehyde: A precursor in the synthesis of various nitro-substituted aromatic compounds.
N,N-Diethyl-3-piperidinecarboxamide:
Uniqueness
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE stands out due to its combination of multiple functional groups, which confer unique reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C23H27N7O7 |
|---|---|
Poids moléculaire |
513.5g/mol |
Nom IUPAC |
1-[2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-nitrophenyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H27N7O7/c1-3-26(4-2)23(31)16-6-5-11-27(15-16)21-10-8-18(28(32)33)12-17(21)14-24-25-20-9-7-19(29(34)35)13-22(20)30(36)37/h7-10,12-14,16,25H,3-6,11,15H2,1-2H3/b24-14+ |
Clé InChI |
YSNPCMFNCVYWKI-ZVHZXABRSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérique |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichlorobenzaldehyde [4-(benzylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390784.png)
![N-[3-nitro-5-(4-iodophenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B390785.png)
![N-[3-nitro-5-(4-iodophenoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B390786.png)
![2-(2-methylphenoxy)-N-(3-(2-methylphenoxy)-5-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B390787.png)
![N-[4-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B390788.png)


![2-(2-cyanophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390794.png)
![4-Nitro-N-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B390795.png)


![2-(3-chloro-4-methylphenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B390805.png)
![Nonyl 2-{4-[(nonyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390807.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B390811.png)
